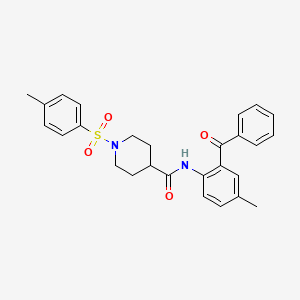

N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4S/c1-19-8-11-23(12-9-19)34(32,33)29-16-14-22(15-17-29)27(31)28-25-13-10-20(2)18-24(25)26(30)21-6-4-3-5-7-21/h3-13,18,22H,14-17H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDRYCAYSDKAIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a similar Friedel-Crafts alkylation reaction using a methylphenyl halide.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base such as pyridine.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the piperidine derivative reacts with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects, including:

- Antimicrobial Activity : Research indicates that similar piperidine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds in this class have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations.

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents . For instance, related compounds have shown cytotoxicity against colon and breast cancer cells.

Chemical Biology

In chemical biology, N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide is utilized to:

- Investigate Protein-Ligand Interactions : The compound serves as a tool for studying how small molecules interact with proteins, aiding in the development of new chemical probes for biological systems.

- Explore Mechanisms of Action : It is used to elucidate the biochemical pathways affected by its action, which may involve enzyme inhibition or modulation of signaling pathways.

Antimicrobial Studies

A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated effective inhibition against several bacterial strains, with minimum inhibitory concentrations comparable to standard antibiotics .

Anticancer Evaluation

In a comprehensive evaluation of anticancer properties, researchers tested this compound against a panel of cancer cell lines. The findings revealed significant cytotoxic effects, particularly against leukemia cell lines, highlighting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide

- N-(2-benzoyl-4-methylphenyl)acetamide

- N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide is unique due to the presence of the tosyl group and the piperidine ring, which confer distinct chemical and biological properties

Biological Activity

N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide, a compound with the CAS number 923488-42-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 476.6 g/mol. The compound features a piperidine ring substituted with a tosyl group and an amide linkage to a benzoyl derivative.

| Property | Value |

|---|---|

| Molecular Formula | C27H28N2O4S |

| Molecular Weight | 476.6 g/mol |

| CAS Number | 923488-42-0 |

The mechanism of action for this compound may involve modulation of specific molecular targets such as enzymes or receptors. For example, related compounds have been explored for their ability to inhibit monoacylglycerol lipase (MAGL), leading to enhanced endocannabinoid signaling, which is crucial in cancer therapy .

Case Studies

- Antiproliferative Activity : A study on similar benzoylpiperidine derivatives demonstrated significant inhibition of cancer cell growth, prompting further investigation into their pharmacological profiles .

- Reversible Inhibition : Another study characterized the reversible inhibition properties of benzoylpiperidine derivatives on MAGL, highlighting their potential as therapeutic agents for cancer treatment .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine | Ion channel modulation | Not specified |

| N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine | KCNQ channel activation | Not specified |

| N-(2-benzothiazol-5-yl)-1-tosylpiperidine | Antimicrobial properties | Not specified |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions under inert atmospheres (e.g., argon) to prevent oxidation. For example, a reflux setup with propionic anhydride and subsequent extraction with chloroform is used to isolate intermediates. Crystallization with oxalic acid in 2-propanol enhances purity . Key steps include:

- Reaction Conditions : 12-hour reflux at elevated temperatures.

- Purification : Sequential extraction, drying (MgSO₄), and vacuum concentration.

- Yield Optimization : Adjusting stoichiometry and reaction time improves yields (e.g., 79.9% achieved in optimized protocols) .

Table 1 : Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Intermediate Formation | Propionic anhydride, reflux (12 h) | 79.9% | |

| Crystallization | Oxalic acid in 2-propanol | >95% purity |

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, aromatic protons appear at δ 7.40–7.24 ppm, while methyl groups resonate at δ 3.78 ppm .

- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., observed m/z 492.1409 vs. calculated 492.1416 for related analogs) .

- HPLC : Validates purity (>99% in some cases) using reverse-phase columns and UV detection .

Q. What purification strategies are effective post-synthesis?

- Methodological Answer :

- Liquid-Liquid Extraction : Chloroform/water partitioning removes unreacted starting materials .

- Acid-Base Recrystallization : Oxalic acid treatment precipitates impurities, followed by basification (50% NaOH) to recover the free base .

- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) resolves closely related byproducts .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

- Methodological Answer :

- Inert Atmosphere Control : Rigorous argon flushing minimizes side reactions (e.g., oxidation of amine intermediates) .

- Catalyst Screening : Transition metal catalysts (unreported in current literature) could accelerate amide bond formation.

- Comparative Analysis : Existing protocols achieve 79.9% yield , but benchmarking against alternative routes (e.g., Taber’s 61% yield for analogs) identifies bottlenecks .

Q. What crystallographic techniques resolve structural ambiguities in derivatives?

- Methodological Answer :

- X-ray Diffraction : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, even for twinned macromolecular data. Key parameters include high-resolution data (≤1.0 Å) and anisotropic displacement modeling .

- Twinned Data Handling : SHELXE in experimental phasing pipelines robustly handles challenging datasets .

Q. How are analytical challenges (e.g., isomer misidentification) addressed?

- Methodological Answer :

- Chromatographic Separation : HPLC with chiral columns or ion-pair reagents distinguishes ortho/meta/para isomers .

- Tandem MS/MS : Fragmentation patterns differentiate N-benzyl analogs (e.g., m/z 231 vs. 216 for side-chain cleavage) .

Table 2 : Isomer Differentiation Strategies

| Challenge | Technique | Resolution Criteria |

|---|---|---|

| Fluorophenyl Isomers | Chiral HPLC | Retention time shifts >2 min |

| N-Benzyl Analogs | HRMS/MS | Diagnostic fragments (e.g., m/z 91 for benzyl group) |

Q. How is biological activity assessed in preclinical models?

- Methodological Answer :

- In Vivo Pharmacodynamics : Oral dosing in xenograft models (e.g., breast cancer) with biomarker monitoring (e.g., Akt phosphorylation) .

- Selectivity Profiling : Kinase panel screens (e.g., ROCK inhibition assays) ensure target specificity .

Q. How are discrepancies in pharmacological data analyzed?

- Methodological Answer :

- Dose-Response Curves : IC₅₀ variability across studies may reflect assay conditions (e.g., serum protein binding differences) .

- Metabolite Interference : LC-MS/MS identifies active metabolites that alter potency .

Q. What computational tools predict binding interactions with biological targets?

- Methodological Answer :

Q. How is compound stability ensured during long-term storage?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

- Lyophilization : Freeze-drying in amber vials under nitrogen prevents hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.